Home > Products > Screening Compounds P19768 > 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide - 474009-37-5

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide

Catalog Number: EVT-3023590
CAS Number: 474009-37-5
Molecular Formula: C18H18N4O4
Molecular Weight: 354.366
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Chemokine receptor antagonists: Research on chemokine receptor antagonists like those targeting CXCR3, as described in [ [] ], highlights the potential for developing new therapies for inflammatory diseases.
  • Kinin receptor antagonists: The exploration of nonpeptide antagonists for kinin receptors, particularly B1R as detailed in [ [] [] ], presents opportunities for novel treatments for inflammation and pain.
  • Anti-cancer agents: The discovery of compounds with anti-breast cancer activity, as exemplified in [ [] ], underscores the ongoing search for effective cancer therapies.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

    Compound Description: VUF10472/NBI-74330 is a potent and selective non-peptide antagonist of the chemokine receptor CXCR3. [] It exhibits non-competitive antagonism and inverse agonism at this receptor. [] This compound is being investigated for its potential therapeutic benefits in treating inflammatory diseases like rheumatoid arthritis and multiple sclerosis. []

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

    Compound Description: Similar to VUF10472/NBI-74330, VUF10085/AMG-487 also acts as a non-competitive antagonist and inverse agonist at the CXCR3 receptor. [] It is also being studied for its potential in treating inflammatory diseases. []

    Relevance: VUF10085/AMG-487 belongs to the same chemical series as VUF10472/NBI-74330 and shares the 3H-pyrido[2,3-d]pyrimidin-4-one core structure. [] These compounds exemplify how modifications to peripheral substituents can fine-tune the pharmacological properties of a molecule while maintaining its core mechanism of action.

{1-[3-(4-Cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

    Compound Description: VUF5834 is another non-peptide antagonist of CXCR3, demonstrating non-competitive antagonism and inverse agonism. [] It differs chemically from the previous two compounds and represents a distinct structural class of CXCR3 antagonists.

    Relevance: VUF5834 belongs to the 3H-quinazolin-4-one derivative class, which distinguishes it from the pyrido[2,3-d]pyrimidin-4-one derivatives VUF10472/NBI-74330 and VUF10085/AMG-487. [] This highlights the diversity of chemical scaffolds that can be employed to target the CXCR3 receptor.

2-{(2R)-1-[(3,4-Dichlorophenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-{2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl}acetamide (Compound 11)

    Compound Description: Compound 11 is a highly potent and selective non-peptide antagonist for the kinin B1 receptor (B1R). [] This compound effectively inhibits B1R-mediated activities, including receptor binding, smooth muscle contraction, and cellular signaling pathways. []

2-[6-Amino-3-methyl-2-(methylsulfanyl)-4-oxo-3,4-dihydropyrimidin-5-ylcarbonyl]acetonitrile (I)

    Compound Description: Compound (I) is a pyrimidine derivative that forms centrosymmetric R(2)(2)(4) dimers in its crystal structure through N-H...O hydrogen bonds. []

N-[2-[4-(4,5-Dihydro-1H-imidazol-2- yl)phenyl]ethyl] - 2- [(2R)-1-(2-napthylsulfonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide (Compound A)

    Compound Description: Compound A acts as a very potent and selective antagonist for the kinin B1 receptor. [] It shares a significant structural similarity with compound 11, particularly the presence of the 3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl core.

2-(3-Oxo-1-(toluene-4-sulfonyl)-1,2,3,4-4H-quinoxalin-2-yl)-N-phenyl-acetamide (Compound 3)

    Compound Description: Compound 3 exhibits dual antagonist activity against both kinin B1 and B2 receptors, although it shows a preference for the B1 receptor. [] This compound demonstrates a moderate potency with an IC50 of 2.13 μM for the B1 receptor. []

Overview

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is notable for its potential biological activities and applications in medicinal chemistry. The structure features a quinoxaline core, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects.

Source

This compound can be synthesized through various chemical reactions involving quinoxaline derivatives and acetamides. It has been discussed in several scientific publications and patent applications, highlighting its potential therapeutic uses.

Classification

The compound is classified under:

  • Chemical Class: Quinoxaline derivatives
  • Functional Groups: Amide and ketone groups
Synthesis Analysis

Methods

The synthesis of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide typically involves the following steps:

  1. Formation of Quinoxaline Core: The initial step usually involves the condensation of 1,2-diamines with 1,3-dicarbonyl compounds to form the quinoxaline structure.
  2. Functionalization: The introduction of the 6,7-dimethyl groups can be achieved through methylation reactions using appropriate methylating agents.
  3. Amidation: The final step involves the reaction of the quinoxaline derivative with 3-nitrophenylacetyl chloride or a similar acylating agent to form the amide bond.

Technical Details

The synthesis may require specific conditions such as controlled temperature and pH to optimize yield and purity. Common reagents include bases like sodium hydride or potassium carbonate for deprotonation steps.

Molecular Structure Analysis

Structure

The molecular formula for the compound is C15H16N2O3C_{15}H_{16}N_{2}O_{3}. The structure consists of:

  • A quinoxaline ring system
  • A ketone functional group at position 3
  • An acetamide linkage with a nitrophenyl substituent

Data

The compound's structural data can be represented in various formats:

  • SMILES: Cc1cc(C(=O)N(C(=O)C)C)cc(c1)C(=O)N(c2ccccc2N+[O])C
  • InChI: InChI=1S/C15H16N2O3/c1-10(2)12(17)14(19)18-15(20)13(11(3)4)8-5-7(6-9(10)11)16/h5-6H,1-4H3,(H,18,19)
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amides and quinoxalines:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
  2. Reduction: The nitro group can be reduced to an amine using reducing agents like iron filings or palladium on carbon.
  3. Substitution Reactions: The presence of electron-withdrawing groups on the aromatic ring makes it susceptible to electrophilic substitution.

Technical Details

Reactions involving this compound may require specific solvents (e.g., dimethyl sulfoxide or ethanol) and catalysts (e.g., palladium catalysts for hydrogenation).

Mechanism of Action

The mechanism of action for 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors. Its structural features suggest potential activity against certain cancer cell lines or microbial pathogens.

Process Data

Studies indicate that compounds with similar structures often exhibit mechanisms involving:

  • Inhibition of specific enzymes
  • Modulation of signaling pathways
    These interactions can lead to apoptosis in cancer cells or disruption of microbial growth.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of the compound include:

  • Molecular Weight: Approximately 288.30 g/mol
  • Appearance: Typically appears as a crystalline solid or powder.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids and bases.

Relevant data from studies indicate that careful handling is required due to potential reactivity with strong nucleophiles.

Applications

Scientific Uses

The primary applications of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide include:

  1. Medicinal Chemistry: Investigated as a lead compound for developing new drugs targeting cancer or infectious diseases.
  2. Biochemical Research: Used in studies exploring enzyme inhibition mechanisms or cellular signaling pathways.
  3. Pharmaceutical Development: Potential candidate for formulation into therapeutic agents due to its unique structural characteristics.

This compound exemplifies the ongoing research into quinoxaline derivatives as promising candidates in drug discovery efforts across various therapeutic areas.

Properties

CAS Number

474009-37-5

Product Name

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-nitrophenyl)acetamide

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-nitrophenyl)acetamide

Molecular Formula

C18H18N4O4

Molecular Weight

354.366

InChI

InChI=1S/C18H18N4O4/c1-10-6-14-15(7-11(10)2)21-18(24)16(20-14)9-17(23)19-12-4-3-5-13(8-12)22(25)26/h3-8,16,20H,9H2,1-2H3,(H,19,23)(H,21,24)

InChI Key

BGJCZCQNWVBJRB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.